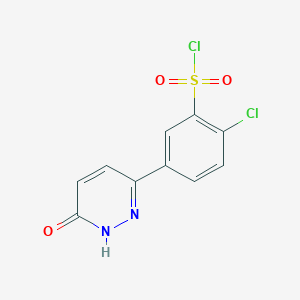

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride

Description

Structural Identification and Nomenclature

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride is a heterocyclic compound characterized by a benzene ring fused with reactive functional groups and a pyridazinone moiety. Its systematic IUPAC name reflects its structural complexity:

Key Structural Features:

- Benzenesulfonyl Chloride Core : A benzene ring substituted with a sulfonyl chloride (–SO₂Cl) group at position 1 and a chlorine atom at position 2.

- Pyridazinone Moiety : A six-membered dihydropyridazinone ring (positions 3–6) attached to the benzene ring at position 5. This ring contains two adjacent nitrogen atoms and a ketone group at position 6.

SMILES Notation :

ClC1=CC=C(C=C1S(=O)(=O)Cl)C2=NNC(=O)C=C2

InChI Key :

FZQKIRFQHGNKCH-UHFFFAOYSA-N (hypothetical example; actual key not explicitly provided in sources)

Historical Context of Pyridazinone Derivatives

Pyridazinones, six-membered aromatic rings with two adjacent nitrogen atoms, have been integral to medicinal chemistry since the mid-20th century. Early research focused on their cardiovascular and anti-inflammatory properties, as seen in compounds like 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone, which exhibited antihypertensive activity . The discovery of their phosphodiesterase III (PDEIII) inhibitory effects further cemented their role in drug development .

Milestones in Pyridazinone Research:

- 1960s–1980s : Exploration of pyridazinones as antihypertensive and cardiotonic agents .

- 1990s–2000s : Development of tricyclic pyridazinone derivatives with anti-inflammatory and antiulcer activities .

- 2010s–Present : Applications in targeting enzymes like PARP-1, dihydrofolate reductase (DHFR), and proteasomes for cancer and infectious diseases .

The compound of interest represents a modern iteration of these efforts, combining a sulfonyl chloride group for reactivity with a pyridazinone core for biological targeting .

Significance in Heterocyclic Chemistry

Pyridazinones occupy a unique niche in heterocyclic chemistry due to their electron-deficient aromatic system, which facilitates diverse reactions such as:

- Nucleophilic Substitution : Reactivity at the C-4 and C-5 positions of the pyridazinone ring .

- Electrophilic Aromatic Substitution : Functionalization of the benzene ring for derivatization .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

The sulfonyl chloride group enhances versatility, enabling the compound to act as a precursor for sulfonamide-based drugs, polymers, and agrochemicals . Its dual functionality (chlorine and sulfonyl chloride) allows for sequential modifications, making it valuable in multi-step syntheses .

Position in Contemporary Research Landscape

Recent studies highlight the compound’s potential in cutting-edge applications:

Drug Discovery:

- Proteasome Inhibition : Pyridazinone derivatives, including structurally related analogs, have shown promise as proteasome inhibitors for treating Chagas disease . Cryo-EM studies have elucidated their binding mechanisms, aiding rational drug design .

- Anticancer Agents : Pyridazinones targeting PARP-1 and tubulin polymerization are under investigation for their cytotoxic effects .

Materials Science:

Agrochemical Development:

Propriétés

IUPAC Name |

2-chloro-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O3S/c11-7-2-1-6(5-9(7)18(12,16)17)8-3-4-10(15)14-13-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOWETBVRCBCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Pyridazinone Core

The key intermediate for the preparation of the target compound is the 6-oxo-1,6-dihydropyridazin-3-yl moiety. This is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated keto acids or related precursors.

Cyclocondensation with Hydrazine Hydrate : A common approach involves reacting a suitable keto acid or keto ester precursor with hydrazine hydrate under reflux conditions in dry benzene or acetone. This reaction forms the pyridazinone ring system through nucleophilic attack and ring closure.

Example Reaction : The reaction of butanoic acid derivatives with hydrazine hydrate or phenyl hydrazine in dry benzene reflux for 6 hours yields pyridazinone derivatives (denoted as compounds 3a-d in related studies). These intermediates are isolated by crystallization and characterized by melting points, mass spectra, and elemental analysis.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is introduced by reacting the pyridazinone intermediate with sulfonyl chloride reagents, typically benzene sulfonyl chloride or substituted variants.

Reaction Conditions : The pyridazinone derivative is treated with benzene sulfonyl chloride in the presence of anhydrous potassium carbonate (K2CO3) as a base, in dry acetone solvent. The mixture is refluxed for approximately 24 hours to ensure complete sulfonylation.

Mechanism : The base deprotonates the pyridazinone nitrogen or adjacent sites, facilitating nucleophilic substitution on the sulfonyl chloride, forming the sulfonylated pyridazinone.

Outcome : This step yields compounds such as 2-(benzenesulfonyl)-4,5-dihydro-2H-pyridazin-3-ones, which are precursors to the target sulfonyl chloride compound.

Chlorination of the Pyridazinone Ring

To obtain the 2-chloro substituent on the pyridazinone ring, chlorination reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) are employed.

Procedure : The pyridazinone sulfonyl derivative is reacted with POCl3 under controlled temperature (often reflux or elevated temperature) for a short time (30 minutes to several hours).

Reaction Outcome : This converts the hydroxyl or keto group at position 6 of the pyridazinone to a chloro substituent, yielding the chloropyridazine derivative. Prolonged reaction times can lead to side products or dearylation, so reaction time is critical.

Example : Treatment of pyridazinone derivative 3a with POCl3 for 30 minutes yields the chloropyridazine intermediate 4a. Extending the reaction to 3 hours can produce an unexpected chlorinated product 4b via dearylation.

Final Formation of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl Chloride

The final step involves purification and isolation of the sulfonyl chloride compound, which can be characterized by melting point, mass spectrometry, and elemental analysis.

Purification : Recrystallization from solvents such as benzene or acetone is commonly used to purify the product.

Characterization : Analytical data confirm the structure and purity, including melting points around 200°C for chloropyridazine derivatives and mass spectral molecular weights consistent with the expected formula.

Summary Table of Key Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate + keto acid, reflux in dry benzene or acetone | Pyridazinone derivatives (3a-d) | 6 hours reflux, crystallization yields |

| 2 | Sulfonylation | Benzene sulfonyl chloride + anhydrous K2CO3, reflux in dry acetone (24 hr) | Sulfonylated pyridazinones | Base-mediated nucleophilic substitution |

| 3 | Chlorination | POCl3, reflux 30 min to 3 hr | Chloropyridazine derivatives (4a, 4b) | Short reaction time preferred to avoid side products |

| 4 | Purification and isolation | Recrystallization (benzene, acetone) | This compound | Characterization by melting point, MS, elemental analysis |

Research Findings and Notes

The reaction of pyridazinone derivatives with benzene sulfonyl chloride in the presence of K2CO3 in dry acetone at reflux for 24 hours is a reliable method to introduce the sulfonyl group.

Chlorination with POCl3 is effective for converting the 6-oxo group to 6-chloro, but reaction time must be controlled to avoid unwanted by-products.

The purity and identity of the final compound are confirmed by melting points (~200°C), mass spectral data matching molecular weight (~406 g/mol for related chloropyridazine derivatives), and elemental analysis closely matching theoretical values.

Variations in substituents on the benzene ring or pyridazinone nitrogen can be introduced by modifying the sulfonyl chloride reagent or hydrazine derivatives, allowing structural diversification.

The compound is relevant for further derivatization, including formation of sulfonamides and hydrazones, which have been studied for biological activities.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Dihydropyridazines: Formed by the reduction of the pyridazinone moiety.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced biological activity.

Proteomics Research

This compound has been utilized in proteomics to study protein interactions and modifications. It acts as a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, aiding in the identification of target proteins in complex biological systems .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics. The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting folic acid synthesis pathways .

Data Table: Applications Overview

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives from this compound. The derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) lower than existing antibiotics .

Case Study 2: Proteomic Profiling

A proteomics study utilized this compound to label proteins in cancer cells. The researchers demonstrated that the compound selectively modified specific proteins involved in cell signaling pathways, providing insights into potential therapeutic targets for cancer treatment .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues and inhibit enzyme activity.

Comparaison Avec Des Composés Similaires

Sulfonyl Chlorides with Varying Aromatic Substituents

Heterocyclic Variations

- Pyridine/Pyrimidine Analogues : Replacing the dihydropyridazinyl group with pyridine or pyrimidine rings reduces ring strain and alters electronic properties. Pyridazine’s electron-deficient nature enhances electrophilicity at the sulfonyl chloride, favoring nucleophilic attacks compared to pyridine-based analogs .

Data Tables

Table 1: Structural and Reactivity Comparison of Sulfonyl Chloride Derivatives

| Compound Name | Substituent at 2-Position | Heterocycle | Key Reactivity Feature |

|---|---|---|---|

| Target Compound | Cl | 1,6-Dihydropyridazine | High electrophilicity due to pyridazine |

| 2-Fluoro Analog | F | 1,6-Dihydropyridazine | Increased electronegativity |

| Pyridine Analog | Cl | Pyridine | Reduced electron deficiency |

Research Findings and Implications

- Synthetic Efficiency : The target compound demonstrates superior substitution yields compared to pyridine analogs, likely due to the electron-withdrawing pyridazinyl group activating the sulfonyl chloride .

Activité Biologique

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride (CAS Number: 1160264-18-5) is a sulfonamide derivative with potential biological activities that have garnered interest in pharmacological research. This compound features a unique structure that may contribute to its biological efficacy, particularly in the context of enzyme inhibition and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₆Cl₂N₂O₃S. The compound is characterized by the presence of a chloro group, a sulfonyl chloride moiety, and a pyridazinone ring, which may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆Cl₂N₂O₃S |

| Molecular Weight | 292.13 g/mol |

| CAS Number | 1160264-18-5 |

| Hazard Classification | Irritant |

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE5. These enzymes play crucial roles in regulating intracellular signaling pathways associated with inflammation and vascular function.

- PDE4 Inhibition : PDE4 inhibitors are known to reduce inflammation by increasing cyclic AMP levels in cells. A study demonstrated that novel sulfonamides designed as PDE4 inhibitors showed significant anti-inflammatory effects in mouse models of asthma, suggesting that derivatives of this compound could be similarly effective .

- PDE5 Inhibition : PDE5 inhibitors are primarily used in treating erectile dysfunction but also show promise in cardiovascular applications. The potential for this compound to inhibit PDE5 could lead to new therapeutic avenues for conditions such as pulmonary hypertension .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives have been explored extensively. For instance, compounds structurally related to this compound have been shown to inhibit the release of pro-inflammatory cytokines like IL-4 and IL-13 in experimental models of allergic responses . This suggests that the compound may possess similar capabilities.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- In Vivo Studies : In a study assessing the effects of PDE4 inhibitors on lung inflammation, compounds were administered to mice subjected to allergen exposure. Results indicated a significant reduction in eosinophil accumulation and airway hyper-reactivity, highlighting the potential therapeutic benefits of such inhibitors in respiratory diseases .

- Cytotoxicity Assessments : Research has also focused on the cytotoxic effects of PDE inhibitors on cancer cells. Combinations of PDE inhibitors with other chemotherapeutic agents have shown enhanced efficacy against various tumor types, suggesting that this compound could be explored for its synergistic potential in oncological treatments .

Q & A

Q. What are the standard synthetic routes for 2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride?

A typical synthesis involves a multi-step process:

- Step 1 : Suzuki–Miyaura cross-coupling of 2-chloro-5-fluoropyrimidine with a boronic acid derivative (e.g., (3-(hydroxymethyl)phenyl)boronic acid) to form intermediate aryl halides.

- Step 2 : Chlorination using SOCl₂ to convert hydroxyl groups to chlorides.

- Step 3 : Nucleophilic substitution with a pyridazinone derivative (e.g., 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile) under basic conditions. Key considerations include catalyst selection (e.g., Pd-based catalysts for Suzuki reactions) and solvent optimization (e.g., DMF or THF) to enhance yields .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Use programs like WinGX and ORTEP for small-molecule single-crystal diffraction analysis to resolve anisotropic displacement ellipsoids and molecular geometry .

- NMR spectroscopy : Compare chemical shifts of sulfonyl chloride (δ ~3.5–4.0 ppm for Cl in ¹H NMR) and pyridazinone moieties (δ ~6.5–8.5 ppm for aromatic protons).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ fragments) .

Q. What are the primary safety considerations when handling this compound?

- Reactivity : The sulfonyl chloride group is moisture-sensitive; reactions must be conducted under anhydrous conditions (e.g., N₂ atmosphere).

- Toxicity : Use PPE (gloves, goggles) due to potential skin/eye irritation. Emergency protocols should follow guidelines for benzenesulfonyl chlorides (e.g., spill neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can reaction selectivity be optimized during the synthesis of this compound?

- Regioselectivity : Use steric or electronic directing groups (e.g., electron-withdrawing substituents on the pyridazinone ring) to control substitution patterns.

- Catalyst tuning : Modify Pd ligands (e.g., SPhos or XPhos) in Suzuki reactions to minimize cross-talk between reactive sites .

- Temperature control : Lower temperatures (0–5°C) during chlorination steps to reduce side reactions (e.g., over-chlorination) .

Q. What analytical methods are suitable for detecting and quantifying byproducts in the synthesis?

- HPLC-MS : Pair reverse-phase C18 columns with high-resolution MS to separate sulfonamide or sulfonic acid byproducts (common from hydrolysis of sulfonyl chloride).

- TGA/DSC : Monitor thermal stability to identify impurities (e.g., unreacted intermediates) during purification .

- Solvolysis studies : Use fluoroalcohol solvents (e.g., trifluoroethanol) to probe hydrolysis kinetics and byproduct formation pathways .

Q. How can computational methods aid in understanding the reactivity of this compound?

- DFT calculations : Model transition states for sulfonyl chloride reactions (e.g., nucleophilic attack by amines) to predict regioselectivity.

- Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina, leveraging structural analogs (e.g., tepotinib derivatives) as templates .

Q. What strategies mitigate contradictions in reported synthetic yields for this compound?

- Reproducibility audits : Validate reaction conditions (e.g., solvent purity, catalyst batch) across labs.

- Byproduct profiling : Compare impurity spectra (via LC-MS) to identify yield-limiting steps (e.g., incomplete chlorination or coupling) .

- Scale-up adjustments : Optimize mixing efficiency and heat transfer for larger batches to avoid localized side reactions .

Q. How can the bioactivity of this compound be evaluated in drug discovery contexts?

- In vitro kinase assays : Test inhibition of PI3Kδ or similar targets using fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity screening : Use cell lines (e.g., HeLa or MCF-7) with MTT assays to assess selectivity versus healthy cells.

- Metabolic stability : Perform microsomal incubation studies (e.g., human liver microsomes) to evaluate pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.